Chloromethyl 3-chlorononanoate
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Overview
Description
Chloromethyl 3-chlorononanoate is an organic compound with the molecular formula C₁₀H₁₈Cl₂O₂ and a molecular weight of 241.155 g/mol . . This compound is characterized by the presence of a chloromethyl group (-CH₂Cl) and a chlorinated nonanoic acid ester, making it a member of the organochlorine family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl 3-chlorononanoate can be synthesized through the esterification of 3-chlorononanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl 3-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include various substituted nonanoates.
Hydrolysis: The primary products are 3-chlorononanoic acid and chloromethyl alcohol.
Scientific Research Applications
Chloromethyl 3-chlorononanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 3-chlorononanoate involves its reactivity due to the presence of the chloromethyl group and the ester bond. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives . The ester bond can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds, resulting in the release of 3-chlorononanoic acid and chloromethyl alcohol . These reactions are crucial for the compound’s biological and chemical activities.
Comparison with Similar Compounds
Chloromethyl 3-chloropropanoate: Similar in structure but with a shorter carbon chain.
Chloromethyl 3-chlorobutanoate: Another similar compound with a slightly longer carbon chain than propanoate but shorter than nonanoate.
Chloromethyl 3-chlorodecanoate: Similar but with a longer carbon chain than nonanoate.
Uniqueness: Chloromethyl 3-chlorononanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
80418-72-0 |
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Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 3-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-9(12)7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
QADYLIOQVFEZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)OCCl)Cl |
Origin of Product |
United States |
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